molecular formula C6H9N3O3S B3108661 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 167704-98-5

2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B3108661
CAS RN: 167704-98-5
M. Wt: 203.22 g/mol
InChI Key: YCGFMIGUZDDCBM-UHFFFAOYSA-N
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Description

2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is 1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Biomolecule-Ligand Complex Study

This compound is used in the study of biomolecule:ligand complexes . It helps in understanding the interaction between biomolecules and ligands, which is crucial in drug design and discovery.

Free Energy Calculations

“2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide” is used in free energy calculations . These calculations are essential in various fields of research, including thermodynamics and biochemistry.

Structure-Based Drug Design

This compound plays a significant role in structure-based drug design . It provides a framework for designing drugs that can bind effectively to their target molecules.

Refinement of X-ray Crystal Complexes

It is used in the refinement of X-ray crystal complexes . This process is crucial in determining the atomic and molecular structure of a crystal.

Synthesis of Imidazole Derivatives

“2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide” is a key component in the synthesis of imidazole derivatives . These derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Development of New Drugs

Imidazole, the core structure of “2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide”, is an important synthon in the development of new drugs . It has been used in the creation of several commercially available drugs, demonstrating its significant potential in pharmaceutical research .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-formyl-N,N-dimethylimidazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGFMIGUZDDCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Synthesis routes and methods I

Procedure details

To an acetonitrile (500 mL) solution of 2-formylimidazole (64 g) and triethylamine (140 mL), dimethylsulfamoyl chloride (100 g) was added at room temperature. The reaction solution was stirred at 50° C. for 16 hours. The reaction solution was cooled to room temperature and the precipitated crystal was removed by filtration, and then the filtrate was concentrated under reduced pressure. The residue was washed with ethyl acetate to obtain a crude compound. The wash solution was washed with saturated sodium chloride solution and then dried over anhydrous sodium sulfate. After removing the anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by silica gel chromatography (ethyl acetate) to obtain a crude product. The crude product was combined with the crude product obtained previously, followed by washing with ether to obtain the title compound (88.3 g) having the following physical properties.
Quantity
500 mL
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reactant
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64 g
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100 g
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140 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an acetonitrile (500 mL) solution of 1H-imidazole-2-carboaldehyde (64 g) and triethylamine (140 mL), dimethylsulfamoyl chloride (100 g) was added at room temperature. The reaction solution was stirred at 50° C. for 16 hours. After the reaction solution was cooled to room temperature, the precipitated crystal was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was washed with ethyl acetate to obtain the crude title compound. The washing was washed with saturated brine and then dried over anhydrous sodium sulfate. After removing the anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was purified by silica gel chromatography (ethyl acetate) to obtain the crude title compound. The obtained compound was combined with the crystal obtained previously and then washed with ether to obtain the title compound (88.32 g) having the following physical properties.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
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2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
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2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
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2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Reactant of Route 5
2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Reactant of Route 6
2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

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